N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a nitro group, a tetrazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce the nitro group. This is followed by the formation of the tetrazole ring through a cycloaddition reaction involving sodium azide and a suitable nitrile precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group and tetrazole ring can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-nitroaniline: Lacks the tetrazole ring, making it less reactive in certain applications.
2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: Lacks the methyl group, which can influence its solubility and reactivity.
N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: A reduced form of the compound with different chemical properties.
Uniqueness
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the combination of the nitro group, tetrazole ring, and aniline moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2731007-21-7 |
---|---|
Molecular Formula |
C8H8N6O2 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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